molecular formula C6H7N5 B1148228 9H-Purine-9-ethanol CAS No. 1670-69-5

9H-Purine-9-ethanol

Cat. No.: B1148228
CAS No.: 1670-69-5
M. Wt: 149.15
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Description

9H-Purine-9-ethanol is a purine derivative characterized by an ethanol group (-CH₂CH₂OH) attached to the 9-position of the purine ring. Its core structure serves as a scaffold for synthesizing bioactive molecules with diverse pharmacological properties. Substitutions at the 6-position (e.g., amino, chloro, or azidomethyl groups) or modifications to the ethanol side chain (e.g., alkylation or stereochemical variations) significantly alter its chemical behavior and biological activity. For example, 6-amino-α-(azidomethyl)-9H-purine-9-ethanol (CAS 88492-34-6) is a mutagenic derivative studied in bacterial assays .

Properties

IUPAC Name

2-purin-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIRADOPOUBNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347668
Record name 9H-Purine-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-69-5
Record name 9H-Purine-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-ethanol typically involves the reaction of purine derivatives with appropriate alcohols under controlled conditions. One common method includes the reaction of 9H-purine with ethanol in the presence of a catalyst to yield 9H-Purine-9-ethanol .

Industrial Production Methods: Industrial production of 9H-Purine-9-ethanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

    Oxidation: 9H-Purine-9-ethanol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert 9H-Purine-9-ethanol into its reduced forms.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

9H-Purine-9-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in inhibiting adenosine deaminase, which has implications in cellular signaling and metabolism.

    Medicine: Research has explored its potential as an antitumor agent and its effects on cardiovascular and neuroprotective functions.

    Industry: It is used in the production of pharmaceuticals and other bioactive compounds

Mechanism of Action

The primary mechanism of action of 9H-Purine-9-ethanol involves the inhibition of adenosine deaminase. This enzyme is responsible for the deamination of adenosine, and its inhibition leads to increased levels of adenosine in the body. This can affect various physiological processes, including cellular signaling and immune responses. The compound also selectively inhibits cyclic GMP-specific phosphodiesterase, which plays a role in cardiovascular and neuroprotective effects .

Comparison with Similar Compounds

Substitutions at the 6-Position

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Activity Reference
6-Chloro-9H-purine-9-ethanol 1670-62-8 C₇H₇ClN₄O 198.61 Intermediate for nucleoside analogs
6-Amino-α-methyl-9H-purine-9-ethanol 14047-27-9 C₈H₁₁N₅O 193.20 Chiral derivative with potential antiviral activity (L-configuration)
6-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol 59262-86-1 C₁₄H₂₃N₅O 277.37 Lipophilic analog with extended alkyl chain
6-(4-Piperonylpiperazinyl)-9H-purine-9-ethanol dihydrochloride 24932-79-4 C₁₉H₂₂N₆O₃·2HCl 455.39 Cardiovascular drug candidate; LDL₀ (mouse, intraperitoneal): 500 mg/kg

Key Observations :

  • Chlorine substitution (e.g., 6-chloro derivative) enhances reactivity for nucleophilic displacement, making it useful in synthesizing nucleoside analogs .
  • Amino groups at the 6-position (e.g., 6-amino-α-methyl) introduce chirality, which can influence receptor binding specificity .
  • Azidomethyl substituents (CAS 88492-34-6) confer mutagenicity in E. coli at 2 mmol/L, highlighting the impact of electron-withdrawing groups on DNA interaction .

Modifications to the Ethanol Side Chain

Compound Name CAS Number Structural Feature Biological Relevance Reference
9-(2-Hydroxypropyl)adenine 50595-17-0 α-Methyl substitution Studied for antiviral and enzyme inhibition
6-Amino-β-methyl-9H-purine-9-ethanol hydrobromide 140448-24-4 Bromide salt of β-methyl analog Enhanced solubility for pharmacological testing
9H-Purine-9-methanol, 6-hydroxy 95121-25-8 Methanol substituent Potential antioxidant or metabolic intermediate

Key Observations :

  • Stereochemical variations (e.g., α- vs. β-methyl) affect metabolic stability and target engagement. The (S)-enantiomer of 9-(2-hydroxypropyl)adenine is prioritized in antiviral studies .
  • Salt forms (e.g., hydrobromide) improve aqueous solubility, facilitating in vivo testing .

Biological Activity

9H-Purine-9-ethanol, a purine derivative, has garnered attention for its significant biological activities, particularly as an adenosine deaminase inhibitor and its potential therapeutic applications in various fields including pharmacology and biochemistry. This article explores its mechanisms of action, comparative studies with similar compounds, and relevant case studies that highlight its biological significance.

9H-Purine-9-ethanol functions primarily as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism. By inhibiting ADA, this compound affects the levels of adenosine and deoxyadenosine in the body, which can influence cellular signaling pathways and metabolic processes. The compound has also been shown to inhibit cyclic GMP-specific phosphodiesterase, adding to its unique pharmacological profile compared to other purine derivatives.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Features
Adenine Purine base involved in nucleic acidsBasic building block of DNA and RNA
Guanine Purine base involved in nucleic acidsSimilar structure to adenine
Hypoxanthine Involved in nucleotide metabolismNaturally occurring purine derivative
9H-Purine-9-ethanol Inhibits ADA and cyclic GMP PDEDual inhibition not commonly observed in other purines

Biological Activity and Pharmacological Implications

Research indicates that 9H-Purine-9-ethanol may exhibit antidepressant and anxiolytic effects , likely due to its modulation of serotonin and dopamine pathways. Preliminary studies suggest that it interacts with neurotransmitter receptors, enhancing its potential as a therapeutic agent for mood disorders.

Case Studies

  • Cardioprotection : A study involving novel purine analogues demonstrated that certain derivatives of 9H-Purine-9-ethanol significantly reduced infarct size in anesthetized rabbits when administered during postconditioning. The most effective analogue showed a reduction from 26.4% to 13.4% infarct size compared to controls, suggesting a strong cardioprotective effect .
  • Anti-inflammatory Effects : Another study synthesized 9-cinnamyl-9H-purine derivatives which showed significant inhibition of nitric oxide production in LPS-induced macrophages. The compound demonstrated an IC50 value of 6.4 μM, outperforming resveratrol (IC50: 26.4 μM). This highlights the potential of purine derivatives in modulating inflammatory responses .

Research Findings

Recent findings emphasize the versatility of 9H-Purine-9-ethanol in various biological contexts:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit ADA is crucial for therapeutic strategies targeting conditions like cancer and autoimmune diseases where adenosine signaling plays a role.
  • Neuropharmacological Potential : Its interaction with neurotransmitter systems suggests possible applications in treating anxiety and depression, warranting further investigation into its pharmacokinetics and long-term effects on mental health.

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